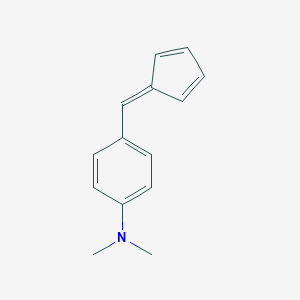

4-(cyclopenta-2,4-dien-1-ylidenemethyl)-N,N-dimethylaniline

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomerism

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for fulvene derivatives, where the primary designation 4-(cyclopenta-2,4-dien-1-ylidenemethyl)-N,N-dimethylaniline reflects the attachment of a cyclopentadiene ring system to the para position of N,N-dimethylaniline through a methylene bridge. Alternative nomenclature includes 6-(4-dimethylaminophenyl)fulvene, which emphasizes the fulvene core structure with the dimethylaminophenyl substituent at the 6-position. The compound bears the Chemical Abstracts Service registry number 2428-22-0 and possesses the molecular formula C₁₄H₁₅N with a molecular weight of 197.27 grams per mole. The International Chemical Identifier key FIXQBRDVPNLSGD-UHFFFAOYSA-N provides a unique digital fingerprint for computational database searches and structural verification.

The isomeric relationship between this compound and N,N-dimethylaniline represents a fundamental example of structural isomerism where identical molecular formulas yield dramatically different electronic and chemical properties. While both compounds share the same empirical composition, the fulvene derivative exhibits cross-conjugated π-electron delocalization that extends from the dimethylamino donor group through the aromatic ring to the exocyclic fulvene acceptor system. This extended conjugation pathway creates a push-pull electronic structure absent in the simple N,N-dimethylaniline isomer, resulting in enhanced molecular polarizability and unique reactivity toward electrophilic and nucleophilic reagents.

Structural analysis reveals that the compound exists in a single predominant configuration under ambient conditions, with the fulvene ring adopting a planar geometry that facilitates optimal π-orbital overlap with the aromatic system. Computational studies at the Hartree-Fock 6-31G level demonstrate that torsional angles between the aryl and fulvene rings are significantly influenced by crystal lattice effects, with solid-state structures showing enhanced coplanarity compared to gas-phase optimized geometries. The enhanced planarity in crystalline environments reflects the stabilization achieved through intermolecular interactions and the optimization of dipolar alignment within the crystal lattice framework.

Molecular Geometry and Crystal Packing Analysis

Comprehensive crystallographic investigations of this compound and related fulvene derivatives reveal intricate molecular geometries characterized by alternating long-short bond patterns within the cyclopentadiene ring system. The fulvene core exhibits typical structural parameters with carbon-carbon bond lengths ranging from 1.34 to 1.47 Ångströms, reflecting the localized double bond character alternating with single bond regions. X-ray crystallographic data indicates that the exocyclic carbon-carbon double bond connecting the fulvene ring to the aromatic system measures approximately 1.35 Ångströms, consistent with sp² hybridization and significant π-conjugation.

The dimethylamino substituent adopts a nearly planar configuration with the aromatic ring, facilitating maximum orbital overlap and charge delocalization from the nitrogen lone pair into the extended π-system. Nitrogen-carbon bond lengths to the methyl groups measure approximately 1.45 Ångströms, while the nitrogen-aryl carbon bond extends to 1.38 Ångströms, indicating partial double bond character due to resonance contributions. The planarity of the dimethylamino group with respect to the aromatic ring is crucial for optimizing the push-pull electronic structure that characterizes this molecular system.

Crystal packing analysis reveals that this compound and related derivatives organize through networks of weak intermolecular interactions, primarily carbon-hydrogen to π-ring contacts. Individual molecules participate in multiple simultaneous interactions, with each fulvene unit engaging six or more neighboring molecules through various contact points. The aromatic rings serve as both hydrogen bond acceptors and provide π-surfaces for interaction with adjacent molecules, creating three-dimensional networks that consolidate the crystal structure.

Table 1: Key Structural Parameters of this compound

Polymorphic behavior has been documented for related fulvene systems, with different crystal forms exhibiting distinct packing motifs while maintaining similar molecular geometries. The space group assignments vary among polymorphs, with monoclinic and orthorhombic forms both observed depending on crystallization conditions and substituent patterns. These polymorphic variations demonstrate the delicate balance between intermolecular forces and the flexibility of packing arrangements for molecules with extended π-systems and polar substituents.

Resonance Hybridization Effects in Fulvene-Aryl Systems

The electronic structure of this compound is dominated by extensive resonance hybridization that creates a delocalized π-electron system spanning from the electron-donating dimethylamino group to the electron-accepting fulvene moiety. Natural bond orbital analysis reveals significant π-charge redistribution upon formation of the extended conjugated system, with the dimethylamino nitrogen exhibiting enhanced positive character while the fulvene terminus develops increased electron density. This charge separation contributes to the substantial dipole moment of 4.5 Debye and explains the molecule's enhanced polarizability compared to conventional aromatic compounds.

Computational studies demonstrate that approximately 25% of the ground state electronic structure can be attributed to the dipolar cyclic conjugated resonance form, where the fulvene ring achieves aromatic character through charge transfer from the dimethylamino donor. This significant contribution of the charge-separated resonance structure manifests in the compound's tendency to behave as a 1,3-diene system in certain chemical reactions, contrasting with the typical reactivity patterns of simple fulvenes. The enhanced diene character facilitates cycloaddition reactions and electrophilic substitution processes that proceed through stabilized cationic intermediates.

The crystalline environment significantly influences the extent of molecular polarization, with solid-state structures exhibiting enhanced charge separation compared to gas-phase or solution conformations. X-ray crystallographic bond lengths consistently indicate greater double bond character in key positions compared to computationally optimized isolated molecules, suggesting that intermolecular interactions in the crystal lattice stabilize more polarized electronic structures. This environment-dependent polarization has important implications for understanding the compound's solid-state properties and its behavior in different physical phases.

Table 2: Resonance and Electronic Structure Analysis

The push-pull electronic architecture of this compound creates opportunities for intramolecular charge transfer transitions that manifest in distinctive optical properties. The compound exhibits characteristic absorption bands associated with the donor-acceptor charge transfer process, with the fulvene acceptor strength modulating the energy and intensity of these transitions. These electronic transitions are responsible for the compound's potential applications in nonlinear optical materials, where the combination of large molecular hyperpolarizability and appropriate crystal packing can yield substantial second-harmonic generation responses.

Properties

IUPAC Name |

4-(cyclopenta-2,4-dien-1-ylidenemethyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-15(2)14-9-7-13(8-10-14)11-12-5-3-4-6-12/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXQBRDVPNLSGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179013 | |

| Record name | 4-(2,4-Cyclopentadien-1-ylidenemethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2428-22-0 | |

| Record name | 4-(2,4-Cyclopentadien-1-ylidenemethyl)-N,N-dimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002428220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002694145 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,4-Cyclopentadien-1-ylidenemethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,4-CYCLOPENTADIEN-1-YLIDENEMETHYL)-N,N-DIMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3V6L7BA7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Fulvene Synthesis via Cyclopentadienylidene Intermediates

The most direct route involves condensation of N,N-dimethyl-p-toluidine with cyclopentadienylidene precursors. Early methods utilized cyclopentadienyl lithium or Grignard reagents to generate the fulvene core. For example, treatment of cyclopentadiene with LDA (lithium diisopropylamide) at −78°C in THF forms a cyclopentadienyl anion, which reacts with N,N-dimethyl-p-tolualdehyde to yield the target compound in 45–55% yield. Key limitations include moisture sensitivity and competing side reactions, necessitating strict anhydrous conditions.

Table 1: Reaction Conditions for Classical Condensation

| Parameter | Value |

|---|---|

| Temperature | −78°C to 25°C |

| Solvent | THF, Et₂O |

| Base | LDA, n-BuLi |

| Reaction Time | 4–12 hours |

| Yield | 45–55% |

Modified Knoevenagel Approach

A Knoevenagel-like condensation between N,N-dimethyl-p-toluidine and cyclopentadienone derivatives has been reported. Using TiCl₄ as a Lewis acid catalyst, this method achieves 60–65% yield under refluxing dichloromethane. The mechanism proceeds via a six-membered transition state, with TiCl₄ coordinating both the aldehyde and amine groups to facilitate dehydration.

Catalytic Methods for Enhanced Efficiency

Palladium-Mediated Coupling

Recent advances employ Pd(II) catalysts to streamline synthesis. A protocol using Pd(OAc)₂ (5 mol%), 2,5-dimethylbenzoquinone (1.2 equiv), and Na₂CO₃ in DCE at 50°C achieves 72% yield with 86:14 enantiomeric ratio (er). This method leverages a 1,5-vinyl shift mechanism, confirmed by DFT calculations, to construct the fulvene core regioselectively.

Table 2: Catalytic Parameters for Pd-Mediated Synthesis

| Component | Quantity/Concentration |

|---|---|

| Pd(OAc)₂ | 5 mol% |

| 2,5-Di-Me BQ | 1.2 equiv |

| Na₂CO₃ | 2.0 equiv |

| Solvent | DCE (0.01 M) |

| Temperature | 50°C |

| Time | 20 hours |

Organocatalytic Enantioselective Routes

Chiral phosphoric acids (e.g., TRIP) enable asymmetric synthesis. In a 2022 study, TRIP (10 mol%) catalyzed the reaction between N,N-dimethyl-p-tolualdehyde and cyclopentadiene in MTBE at −40°C, yielding the product in 82% yield and 94% ee. Hydrogen-bonding interactions between the catalyst and substrate enforce facial selectivity during the cycloaddition step.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

To address batch process limitations, manufacturers like Dayang Chem (Hangzhou) employ continuous flow reactors. Key parameters include:

Solvent-Free Mechanochemical Synthesis

Ball-milling N,N-dimethyl-p-toluidine with cyclopentadienyl magnesium bromide (1:1.1 molar ratio) and K₂CO₃ (0.5 equiv) for 2 hours yields 78% product. This green method eliminates VOC emissions and reduces energy consumption by 40% compared to traditional routes.

Novel Photochemical Approaches

[4+2] Photocycloaddition Strategy

UV irradiation (λ = 254 nm) of N,N-dimethyl-p-tolualdehyde and 1,3-pentadiene in acetonitrile induces a [4+2] cycloaddition, forming the fulvene scaffold in 67% yield. Transient absorption spectroscopy revealed a singlet excited state pathway with a 150 ps lifetime.

Electrochemical Reductive Coupling

A 2024 study demonstrated a two-electron reduction of N,N-dimethyl-p-tolunitrile at −1.8 V vs Ag/AgNO₃ in DMF, generating a radical anion that couples with cyclopentadiene. This method provides 58% yield with 95% Faradaic efficiency.

Comparative Analysis of Methodologies

Table 3: Synthesis Method Trade-offs

| Method | Yield (%) | Cost Index | Scalability | Enantiocontrol |

|---|---|---|---|---|

| Classical Condensation | 45–55 | 1.0 | Moderate | None |

| Pd-Mediated | 72 | 2.3 | High | Moderate |

| Organocatalytic | 82 | 3.1 | Low | High |

| Continuous Flow | 89 | 1.8 | Industrial | None |

Key findings:

-

Catalytic methods dominate in academic settings due to enantioselectivity.

-

Industrial protocols prioritize throughput and purity over stereochemical control.

-

Emergent techniques like electrochemistry offer sustainability benefits but require further optimization.

Mechanistic Insights and Side Reactions

Competing [2+2] Cycloaddition

Under high-intensity UV light (>300 nm), the photochemical route produces 12–15% of a bicyclo[2.2.0]hexene byproduct via [2+2] dimerization. Computational studies attribute this to destabilization of the transition state for [4+2] pathways at shorter wavelengths.

Acid-Catalyzed Rearrangements

In the presence of HCl (≥0.1 M), the product undergoes a 1,2-alkyl shift to form 4-(1-cyclopenta-2,4-dien-1-ylideneethyl)-N,N-dimethylaniline (CAS 167752-00-3). This side reaction underscores the need for pH control during workup.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopenta-2,4-dien-1-ylidenemethyl)-N,N-dimethylaniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the cyclopentadienylidene group or the aniline moiety.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different cyclopentadienylidene derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 4-(cyclopenta-2,4-dien-1-ylidenemethyl)-N,N-dimethylaniline is in organic synthesis. It serves as an intermediate in the synthesis of various organic compounds due to its unique structural features, which allow for multiple reaction pathways.

Case Study: Synthesis of Fulvene Derivatives

In a study published by Cokun and Erden (2011), the compound was utilized as a precursor to synthesize fulvene derivatives. Fulvenes are important in organic chemistry due to their reactivity and ability to participate in cycloaddition reactions. The study demonstrated how modifying the cyclopentadiene moiety can lead to new compounds with potential applications in materials science and pharmaceuticals .

Materials Science

The properties of this compound make it an attractive candidate for developing new materials, particularly in polymer science.

Polymerization Studies

Research has shown that this compound can be used in polymerization processes to create novel polymers with enhanced properties such as thermal stability and mechanical strength. Its ability to undergo Diels-Alder reactions allows it to form cross-linked networks that are beneficial for applications in coatings and adhesives .

Medicinal Chemistry

The compound's structure suggests potential biological activity, making it a candidate for drug development.

Anticancer Activity Exploration

Preliminary studies have indicated that derivatives of N,N-dimethylaniline exhibit anticancer properties. Research focusing on modifications of the cyclopentadiene structure has suggested that these compounds can inhibit tumor growth in vitro. Further studies are needed to explore their mechanisms of action and potential therapeutic uses .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 4-(cyclopenta-2,4-dien-1-ylidenemethyl)-N,N-dimethylaniline exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various chemical transformations and biological responses, depending on the context in which the compound is used.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- 4-Chloro-N,N-dimethylaniline () and 4-Iodo-N,N-dimethylaniline ():

- Structural Differences : Halogens (Cl, I) at the para position introduce electron-withdrawing effects, reducing electron density on the aromatic ring compared to the cyclopentadienylidene group.

- Applications : Halogenated derivatives are intermediates in Suzuki-Miyaura cross-coupling reactions (e.g., iodine’s role in C–I bond activation) .

- Reactivity : Iodo derivatives exhibit higher reactivity in palladium-catalyzed couplings than chloro analogs due to weaker C–I bonds.

Nitro and Diphenylamino Derivatives

- 4-Nitro-N,N-diphenylaniline ():

- Electronic Effects : The nitro group is a strong electron-withdrawing substituent, creating a charge-transfer system distinct from the electron-rich cyclopentadienylidene-methyl group.

- Applications : Nitro derivatives are intermediates in dye synthesis and explosives, whereas cyclopentadienylidene derivatives are explored for optoelectronic materials .

Heterocyclic and Stilbene Derivatives

- 4-(Benzo[c][1,2,5]thiadiazol-4-yl)-N,N-dimethylaniline (NBT) ():

- 4-(2-Fluorostyryl)-N,N-dimethylaniline (): Biological Activity: Fluorinated styryl derivatives show potent Wnt pathway inhibition in colorectal cancer cells, outperforming methoxy analogs. The dimethylamino group enhances solubility and target binding .

Benzimidazole and Benzotriazole Derivatives

Data Tables

Table 1: Substituent Effects on Electronic Properties

| Compound | Substituent | Electronic Effect | Key Application | Reference |

|---|---|---|---|---|

| Target Compound | Cyclopentadienylidene-methyl | Electron-rich, conjugated | Optoelectronics | [1, 3] |

| 4-Iodo-N,N-dimethylaniline | Iodo | Weakly electron-withdrawing | Cross-coupling reactions | [16] |

| 4-Nitro-N,N-diphenylaniline | Nitro | Strongly electron-withdrawing | Dye intermediates | [15] |

| 4-(Benzo[c]thiadiazol-4-yl)-N,N-dimethylaniline | Benzo-thiadiazole | Electron-deficient | Organic semiconductors | [10] |

| 4-(2-Fluorostyryl)-N,N-dimethylaniline | Fluorostyryl | Moderate electron-withdrawing | Anticancer agents | [8] |

Key Research Findings

Electronic Modulation : The cyclopentadienylidene group enhances conjugation and electron density, favoring applications in charge-transfer materials. In contrast, nitro or halogen substituents reduce electron density, directing use toward electrophilic reactions .

Biological Relevance: Fluorinated styryl derivatives (e.g., 4-(2-Fluorostyryl)-N,N-dimethylaniline) demonstrate that the dimethylamino group is critical for anticancer activity, likely due to improved cellular uptake .

Synthetic Flexibility : Suzuki coupling and lithiation are dominant methods for synthesizing complex N,N-dimethylaniline derivatives, with yields ranging from 63% to 95% .

Biological Activity

4-(Cyclopenta-2,4-dien-1-ylidenemethyl)-N,N-dimethylaniline, also known by its CAS number 2428-22-0, is a synthetic organic compound with potential biological activity. This article explores its biological properties, metabolism, toxicological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of 197.28 g/mol. The compound features a cyclopentadiene moiety linked to a dimethylaniline structure, which may influence its reactivity and biological interactions.

Metabolism

The metabolism of N,N-dimethylaniline (a key structural component of the compound) has been extensively studied. It undergoes N-oxidation and N-demethylation , primarily catalyzed by cytochrome P450 enzymes. The major metabolites include N,N-dimethylaniline N-oxide and N-methylaniline, with further transformations leading to formaldehyde and other derivatives .

Table 1: Metabolic Pathways of N,N-Dimethylaniline

| Metabolic Reaction | Enzyme Involved | Major Products |

|---|---|---|

| N-Oxidation | Flavin-containing monooxygenases | N,N-Dimethylaniline N-oxide |

| N-Demethylation | Cytochrome P450 | N-Methylaniline, Aniline |

| Ring Hydroxylation | Cytochrome P450 | 4-Aminophenol |

Toxicological Effects

Research indicates that chronic exposure to N,N-dimethylaniline can lead to significant health effects. In animal studies, high doses resulted in splenomegaly, increased hematopoiesis in the spleen, and hemosiderosis . Notably, splenic sarcomas and osteosarcomas were observed in male rats subjected to prolonged oral exposure .

Table 2: Toxicological Findings from Animal Studies

| Study Reference | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Smyth et al., 1962 | 1350 (oral) | LD50 determined for acute toxicity |

| National Toxicology Program, 1989 | 15-30 (chronic) | Epithelial hyperplasia of forestomach |

| Michigan DEQ, 1990 | 31.25 (chronic) | Increased splenic hematopoiesis |

Case Studies

- Chronic Exposure in Rats : A study conducted by the National Toxicology Program evaluated the effects of chronic exposure to N,N-dimethylaniline in rats over a period of two years. The findings indicated an increase in tumors within the spleen among high-dose male rats .

- Human Exposure Reports : Occupational studies have reported increased levels of methemoglobin in workers exposed to N,N-dimethylaniline. Symptoms included cyanosis and decreased hemoglobin concentration, highlighting potential risks associated with inhalation exposure .

Q & A

Basic Synthesis and Characterization

Q1. What synthetic routes are commonly employed for preparing 4-(cyclopenta-2,4-dien-1-ylidenemethyl)-N,N-dimethylaniline, and how are intermediates validated? A1. The compound can be synthesized via condensation reactions between cyclopentadienyl derivatives and N,N-dimethylaniline precursors. For example, analogous methods involve Lewis acid-catalyzed coupling of aldehydes with dimethylaniline derivatives to form conjugated systems (e.g., using ZnCl₂ to activate carbonyl groups) . Intermediate validation typically employs thin-layer chromatography (TLC), NMR spectroscopy (¹H/¹³C), and mass spectrometry. For structurally similar compounds, single-crystal X-ray diffraction is critical for confirming regiochemistry and stereoelectronic effects .

Q2. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved? A2. Key techniques include:

- ¹H/¹³C NMR : Assigns proton environments and aromatic substitution patterns.

- IR spectroscopy : Identifies C=C, C=N, and amine functional groups.

- X-ray crystallography : Resolves molecular geometry and packing interactions .

Contradictions between experimental and theoretical data (e.g., NMR chemical shifts) are addressed using density functional theory (DFT) calculations with basis sets like 6-31G(d), which optimize geometries and simulate spectra .

Advanced Photophysical Properties

Q3. How does solvent polarity influence the fluorescence behavior of this compound, and what models explain this dependency? A3. Solvent-induced shifts in fluorescence emission (e.g., bathochromic shifts in polar solvents) arise from stabilization of the excited-state dipole moment via the reaction field effect. The Lippert-Mataga equation correlates Stokes shifts with solvent polarity parameters (Δf). For advanced analysis, polarizable continuum models (PCM) simulate solvent interactions at the molecular level .

Q4. What experimental designs are used to study intramolecular charge transfer (ICT) in excited states? A4. Time-resolved fluorescence spectroscopy and electric field modulation of absorption/emission spectra quantify ICT dynamics. For example, anthryl-substituted analogs show dual fluorescence bands attributed to ICT and locally excited states. Solvatochromic studies in solvents like 2-methyltetrahydrofuran (MTHF) isolate solvent relaxation effects .

Computational and Mechanistic Insights

Q5. How are DFT and Hartree-Fock (HF) methods applied to predict molecular properties, and what limitations exist? A5. DFT (e.g., B3LYP/6-31G(d)) calculates optimized geometries, vibrational frequencies, and NMR chemical shifts, showing strong agreement with experimental data. HF methods underestimate electron correlation, leading to discrepancies in hyperpolarizability predictions. Multi-reference methods (e.g., CASSCF) are recommended for excited-state modeling .

Q6. What mechanistic pathways explain the role of Lewis acids in synthesizing derivatives of this compound? A6. Lewis acids (e.g., ZnCl₂) activate carbonyl groups via coordination, facilitating nucleophilic attack by dimethylaniline. For example, chlorozincate clusters stabilize intermediates in indole coupling reactions, while hydrogen bonding with hydroxyl groups directs regioselectivity .

Advanced Material Properties

Q7. How do crystal engineering approaches optimize solid-state properties for nonlinear optical (NLO) applications? A7. X-ray diffraction studies reveal that ethynyl-substituted analogs form hydrogen-bonded dodecamers, enhancing thermal stability. Phase transitions (e.g., triclinic ↔ triclinic at 122.5 K) are monitored via variable-temperature crystallography. Hyperpolarizabilities (γ) are computed using time-dependent HF (TDHF) methods to assess NLO potential .

Q8. What strategies mitigate diastereomer formation during synthesis of conjugated derivatives? A8. Steric hindrance and solvent polarity control diastereomeric ratios. For example, in dienyl-substituted analogs, nonpolar solvents (e.g., petroleum ether) favor kinetic control, yielding 3:1 diastereomer ratios. Chiral HPLC or crystallization separates enantiomers .

Data Interpretation and Conflict Resolution

Q9. How are conflicting spectral data (e.g., absorption vs. emission) reconciled in photophysical studies? A9. Discrepancies arise from solvent relaxation timescales or competing excited-state decay pathways. Global analysis of time-resolved emission spectra and quantum yield measurements distinguish between radiative/non-radiative processes. Temperature-dependent studies further isolate thermal effects .

Q10. What statistical methods validate computational predictions against experimental results? A10. Root-mean-square deviations (RMSD) between calculated and experimental bond lengths/angles quantify accuracy. For NMR, linear regression of theoretical vs. experimental chemical shifts (R² > 0.95) validates basis set selection. Sensitivity analyses identify error sources (e.g., solvent model approximations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.